molecular formula C9H8F3NO3 B1319063 Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 194673-13-7

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No. B1319063
M. Wt: 235.16 g/mol
InChI Key: BJUODISIAKOSHO-UHFFFAOYSA-N
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Patent
US07897621B2

Procedure details

To a suspension of 1,4,5,6-tetrahydro-6-oxo-2-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (136.15 g, 0.57 mol) in tetrachloromethane (450 mL) was added N-bromosuccinimide (113 g, 0.60 mol). The temperature was slowly raised with stirring to 70° C. and reflux temperature was maintained for 20 h. The mixture was cooled and extracted with water (1000 mL) and dichlormethane (1000 mL). The water phase was extracted twice more with dichloromethane (2×500 mL) and the dichloromethane phases washed with water (2×1000 mL) and dried with MgSO4. Removal of the solvents yielded the title compound (153.4 g), which was used without further purification in the next reaction.
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH2:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:15])[F:14])=[O:5])[CH3:2].BrN1C(=O)CCC1=O>ClC(Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:14])[F:15])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
136.15 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC(CC1)=O)C(F)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring to 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly raised
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with water (1000 mL) and dichlormethane (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted twice more with dichloromethane (2×500 mL)
WASH
Type
WASH
Details
the dichloromethane phases washed with water (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(C=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 153.4 g
YIELD: CALCULATEDPERCENTYIELD 114.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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